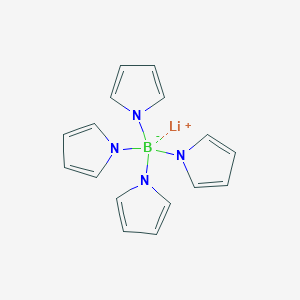

Lithium tetra-1H-pyrrol-1-ylborate(1-)

説明

Lithium tetra-1H-pyrrol-1-ylborate(1-), with the chemical formula Li[B(C₄H₄N)₄], is a lithium salt featuring a tetra-pyrrolylborate anion. This compound belongs to the class of borate salts, where the boron center is coordinated by four pyrrole-derived ligands. The pyrrole substituents confer steric bulk and electronic delocalization, which may influence solubility, thermal stability, and ionic mobility compared to simpler borate salts like lithium tetrafluoroborate (LiBF₄)1.

特性

CAS番号 |

58179-67-2 |

|---|---|

分子式 |

C16H16BLiN4 |

分子量 |

282.1 g/mol |

IUPAC名 |

lithium;tetra(pyrrol-1-yl)boranuide |

InChI |

InChI=1S/C16H16BN4.Li/c1-2-10-18(9-1)17(19-11-3-4-12-19,20-13-5-6-14-20)21-15-7-8-16-21;/h1-16H;/q-1;+1 |

InChIキー |

UTQCYTAXMDLCNQ-UHFFFAOYSA-N |

正規SMILES |

[Li+].[B-](N1C=CC=C1)(N2C=CC=C2)(N3C=CC=C3)N4C=CC=C4 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of lithium tetra-1H-pyrrol-1-ylborate(1-) typically involves the reaction of pyrrole with a boron-containing reagent in the presence of a lithium source. One common method is the reaction of pyrrole with boron trifluoride etherate, followed by the addition of lithium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods: Industrial production of lithium tetra-1H-pyrrol-1-ylborate(1-) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions: Lithium tetra-1H-pyrrol-1-ylborate(1-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form borate esters.

Reduction: It can be reduced to form lithium borohydride derivatives.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Lithium aluminum hydride is often used as a reducing agent.

Substitution: Electrophilic reagents such as halogens and nitro compounds are used under controlled conditions.

Major Products:

Oxidation: Borate esters.

Reduction: Lithium borohydride derivatives.

Substitution: Various substituted pyrrole derivatives.

科学的研究の応用

Chemistry: Lithium tetra-1H-pyrrol-1-ylborate(1-) is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds. It is also used in the study of boron chemistry and its interactions with other elements.

Biology: In biological research, this compound is used to study the effects of boron on biological systems. It is also used in the development of boron-containing drugs and as a tool in biochemical assays.

Medicine: The compound has potential applications in medicine, particularly in the development of boron-based drugs for cancer therapy. Its unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool in drug design.

Industry: In the industrial sector, lithium tetra-1H-pyrrol-1-ylborate(1-) is used in the production of advanced materials, including high-performance polymers and ceramics. It is also used in the development of new battery technologies.

作用機序

The mechanism of action of lithium tetra-1H-pyrrol-1-ylborate(1-) involves its interaction with various molecular targets and pathways. The borate group can form stable complexes with biological molecules, influencing their function. The lithium ion can modulate the activity of enzymes and other proteins, leading to changes in cellular processes. The pyrrole ring can participate in electron transfer reactions, further affecting the compound’s biological activity.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The tetra-pyrrolylborate anion distinguishes itself from other borate anions through its organic ligands. Key comparisons include:

Notes:

- LiBF₄: A widely used inorganic borate with high thermal stability and ionic conductivity, often employed in lithium-ion batteries.

- Li[B(C₆F₅)₄] : A fluorinated arylborate with lower solubility due to hydrophobic ligands.

- LiTFSI (Lithium bis(trifluoromethanesulfonyl)imide): A benchmark ionic liquid with exceptional conductivity but hygroscopicity.

Comparison with Pyrrolidinium-Based Ionic Liquids

The pyrrolidinium cation in ’s compound pairs with BF₄⁻, yielding a low-melting ionic liquid. In contrast, Li[B(C₄H₄N)₄] combines a lithium cation with a bulkier organic anion, likely reducing its melting point compared to LiBF₄ but increasing compatibility with organic solvents.

Research Findings and Challenges

- Synthesis : Li[B(C₄H₄N)₄] is typically synthesized via metathesis reactions, but its hygroscopic nature complicates handling.

- Applications : Preliminary studies suggest utility in solid-state electrolytes, though conductivity remains inferior to LiTFSI.

- Limitations: Limited thermal stability above 250°C and moderate solubility in non-aqueous solvents restrict its use in high-temperature applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。